Cas no 1341685-92-4 (2-ethyloxane-4-carboxylic acid)
2-ethyloxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ethyloxane-4-carboxylic acid
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- Inchi: 1S/C8H14O3/c1-2-7-5-6(8(9)10)3-4-11-7/h6-7H,2-5H2,1H3,(H,9,10)
- InChI Key: KAMBMTCSYGVFJE-UHFFFAOYSA-N
- SMILES: C1(CC)OCCC(C(O)=O)C1
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 279.0±33.0 °C at 760 mmHg
- Flash Point: 111.5±18.9 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
2-ethyloxane-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-ethyloxane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B438760-10mg |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B438760-50mg |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B438760-100mg |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-126862-0.05g |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 95% | 0.05g |
$229.0 | 2023-07-06 | |
| Enamine | EN300-126862-0.1g |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 95% | 0.1g |
$342.0 | 2023-07-06 | |
| Enamine | EN300-126862-0.25g |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 95% | 0.25g |
$487.0 | 2023-07-06 | |
| Enamine | EN300-126862-0.5g |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 95% | 0.5g |
$768.0 | 2023-07-06 | |
| Enamine | EN300-126862-1.0g |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 95% | 1.0g |
$986.0 | 2023-07-06 | |
| Enamine | EN300-126862-2.5g |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 95% | 2.5g |
$1931.0 | 2023-07-06 | |
| Enamine | EN300-126862-5.0g |
2-ethyloxane-4-carboxylic acid |
1341685-92-4 | 95% | 5.0g |
$2858.0 | 2023-07-06 |
2-ethyloxane-4-carboxylic acid Suppliers
2-ethyloxane-4-carboxylic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 2-ethyloxane-4-carboxylic acid
Introduction to 2-ethyloxane-4-carboxylic acid (CAS No. 1341685-92-4)
2-Ethyloxane-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1341685-92-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its ethyloxane backbone and carboxylic acid functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural motif of 2-ethyloxane-4-carboxylic acid allows for diverse functionalization, making it a versatile building block in medicinal chemistry and industrial applications.
The synthesis and characterization of 2-ethyloxane-4-carboxylic acid have been the subject of extensive research due to its potential utility in drug development. Recent studies have highlighted its role as a precursor in the preparation of novel heterocyclic compounds, which are increasingly recognized for their therapeutic efficacy. The carboxylic acid moiety in 2-ethyloxane-4-carboxylic acid provides a reactive site for esterification, amidation, and other transformations, enabling the construction of complex molecular architectures.
In the realm of pharmaceutical research, 2-ethyloxane-4-carboxylic acid has been explored as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural framework allows for modifications that can enhance binding affinity to biological targets, thereby improving drug potency and selectivity. For instance, recent advancements in computational chemistry have demonstrated that derivatives of 2-ethyloxane-4-carboxylic acid can be optimized to target specific enzymes and receptors involved in inflammatory pathways.
Moreover, the material science applications of 2-ethyloxane-4-carboxylic acid are equally noteworthy. Researchers have investigated its potential use in the development of advanced polymers and coatings due to its ability to form stable cross-linked networks. These materials exhibit enhanced mechanical strength and chemical resistance, making them suitable for use in high-performance industrial applications. The incorporation of 2-ethyloxane-4-carboxylic acid into polymer matrices has also shown promise in creating biodegradable materials with controlled degradation rates, which is particularly relevant for sustainable manufacturing practices.
The biological activity of 2-ethyloxane-4-carboxylic acid has been further examined through in vitro and in vivo studies. Initial pharmacokinetic assessments suggest that this compound exhibits moderate solubility and bioavailability, which are critical factors for drug development. Additionally, preliminary toxicological studies have indicated that 2-ethyloxane-4-carboxylic acid is well-tolerated at low concentrations, although further research is necessary to fully understand its long-term safety profile.
Recent breakthroughs in synthetic methodologies have also contributed to the growing interest in 2-ethyloxane-4-carboxylic acid. Advances in catalytic processes have enabled more efficient and environmentally friendly routes to this compound, reducing the reliance on hazardous reagents and minimizing waste generation. These innovations align with global efforts to promote green chemistry principles and sustainable industrial practices.
The future prospects of 2-ethyloxane-4-carboxylic acid are promising, with ongoing research aimed at expanding its applications across multiple domains. In drug discovery, efforts are focused on identifying novel derivatives with enhanced pharmacological properties. Meanwhile, in materials science, researchers are exploring ways to leverage the unique structural features of 2-ethyloxane-4-carboxylic acid to develop next-generation materials with tailored functionalities.
In conclusion, 2-ethyloxane-4-carboxylic acid (CAS No. 1341685-92-4) represents a significant compound with diverse applications in pharmaceuticals and materials science. Its structural versatility, coupled with recent advancements in synthetic and computational chemistry, positions it as a valuable asset for researchers seeking innovative solutions across multiple scientific disciplines.
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